Benzoin methyl ether
Overview
Description
Benzoin methyl ether is a chemical compound with the formula C15H14O2 and a molecular weight of 226.2705 . It is used in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surface coatings . It is also used for anticratering in powder coatings .
Synthesis Analysis
The synthesis of Benzoin methyl ether involves a multistep process starting with benzaldehyde . The first step is the conversion of benzaldehyde to benzoin using a catalyst like thiamin . The second step involves the oxidation of benzoin to benzil using an oxidizing agent .
Molecular Structure Analysis
The molecular structure of Benzoin methyl ether consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The synthesis of Benzoin methyl ether involves a classic reaction known as benzoin condensation . This reaction requires a catalyst and is often performed with cyanide ion . The reaction is the conversion of two molecules of an aldehyde to an alpha-hydroxy ketone .
Physical And Chemical Properties Analysis
Benzoin methyl ether is a solid at 20 degrees Celsius . It has a molecular weight of 226.2705 . The compound is stored under inert gas .
Scientific Research Applications
Direct Photolithographic Patterning of Electrospun Films
Benzoin methyl ether, utilized as a photoinitiator, enables the direct photolithographic patterning of electrospun polyurethane films to create spatially defined microarchitectures. This innovative approach allows for the assembly of complex hierarchical structures on single substrates, analogous to conventional microfabrication techniques for solid-state devices (Carlberg, Wang, & Liu, 2010).
Catalytic Synthesis of Benzoin Methyl Ether
Research has explored the use of Cu/Cr hydrotalcite-like compounds as pollution-free catalysts for the synthesis of Benzoin methyl ether, a critical photosensitizer in coatings and printing technologies. The structure of these compounds significantly affects the crystallinity, acidity, and textural properties, which in turn influence the catalytic performance and selectivity for BME synthesis (Kou, Cheng, Wang, & Xie, 2017).
Radical Polymerization Photoinitiation
A study on the radical polymerization of methyl methacrylate photoinitiated by benzoin and benzoin methyl ether revealed that both photoinitiators exhibit comparable efficiencies. The research provides insights into the mechanisms of initiation and possible termination processes, enhancing understanding of their applications in radical polymerization (Hutchison & Ledwith, 1973).
Photocatalytic Synthesis of Benzoin
The study introduced an alkaline modified g-C3N4 photocatalyst for the highly selective synthesis of benzoin from benzyl alcohol through light-driven tandem selective oxidation and C-C coupling. This research provides a green synthesis approach for benzoin under ambient conditions, showcasing a potential for scalable benzoin production (Sun, Jiang, Zhang, & Wang, 2018).
Photoinitiator for Free Radical Polymerization
Improvements in the benzoin structure have led to derivatives with significantly higher light absorption in the near-UV spectral region, enhancing their efficiency as photoinitiators for free radical polymerization. This development has practical implications for industrial photopolymerizations, particularly in the bulk solutions or films of acrylate monomers (Esen, Arsu, Silva, Jockusch, & Turro, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-1,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZJOQXSCSZQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871031 | |
Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoin methyl ether | |
CAS RN |
3524-62-7 | |
Record name | (±)-Benzoin methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl benzoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoin methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76550 | |
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Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-methoxy-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-methylbenzoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL BENZOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIF870BGWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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